2-Mercaptopropionic acid

Catalog No.
S597334
CAS No.
79-42-5
M.F
C3H6O2S
M. Wt
106.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopropionic acid

CAS Number

79-42-5

Product Name

2-Mercaptopropionic acid

IUPAC Name

2-sulfanylpropanoic acid

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

InChI

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)

InChI Key

PMNLUUOXGOOLSP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)S

Solubility

miscible in water, alcohol, ether and acetone
1 mL in 1 mL 95% alcohol (in ethanol)

Synonyms

2-mercaptopropionic acid, ammonium thiolactate, thiolactic acid, thiolactic acid, (R)-isomer, thiolactic acid, (S)-isomer, thiolactic acid, calcium salt (2:1), thiolactic acid, disilver salt (+1), thiolactic acid, monoammonium salt, thiolactic acid, monolithium salt, thiolactic acid, strontium salt (2:1)

Canonical SMILES

CC(C(=O)O)S

Metabolite of 2-Mercaptopropionylglycine:

2-Mercaptopropionic acid is a known metabolite of the drug 2-mercaptopropionylglycine (tiopronine) . This drug has been used to treat heavy metal poisoning, and studies have been conducted to understand its metabolism and excretion pathways .

Chemical modification and functionalization:

Due to its thiol group (SH), 2-mercaptopropionic acid can be used to modify and functionalize various materials, such as gold nanoparticles and bismuth compounds . However, safer alternatives, like cysteine, are often preferred for these applications due to the hazardous nature of 2-mercaptopropionic acid.

2-Mercaptopropionic acid, also known as thiolactic acid, is an organosulfur compound with the molecular formula C₃H₆O₂S and a molecular weight of 106.14 g/mol. It is characterized by a thiol group (-SH) attached to the second carbon of a propionic acid chain. This compound appears as a clear, colorless to slightly yellow liquid, with a melting point ranging from 10 to 14 °C and a boiling point of approximately 203-208 °C at standard atmospheric pressure . The compound is soluble in organic solvents and exhibits a pKa of 4.32 for its carboxylic acid group, indicating its acidic nature .

Typical of carboxylic acids and thiols:

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing heat .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Polymerization Initiation: Like other carboxylic acids, it can initiate polymerization reactions, often used in the synthesis of polymers .

These reactions are important for its applications in organic synthesis and materials science.

2-Mercaptopropionic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential applications in food preservation and pharmacology .
  • Neuroprotective Effects: Studies indicate that it may have protective effects against neurotoxicity, possibly due to its ability to modulate oxidative stress .
  • Enzyme Inhibition: The compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts.

Several methods exist for synthesizing 2-Mercaptopropionic acid:

  • From 2-Chloropropionic Acid: A common method involves reacting 2-chloropropionic acid with sodium sulfide or sodium thiosulfate under alkaline conditions to yield 2-Mercaptopropionic acid .
  • Reduction of α-Keto Acids: Another approach includes the reduction of α-keto acids using reducing agents like lithium aluminum hydride.
  • Thiolysis of Esters: Thiolysis reactions involving esters can also produce 2-Mercaptopropionic acid when conducted under appropriate conditions.

These methods highlight the versatility of synthetic pathways available for this compound.

2-Mercaptopropionic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing herbicides, antioxidants, and plasticizers .
  • Food Industry: Its antioxidant properties make it useful in food preservation.
  • Pharmaceuticals: The compound is explored for its potential therapeutic effects due to its biological activity.
  • Cosmetics: Used in formulations for skin care products due to its reducing properties.

Studies on the interactions of 2-Mercaptopropionic acid reveal significant insights into its reactivity:

  • Reactivity with Metals: It can corrode metals like iron and aluminum when in contact with moisture due to its acidic nature .
  • Compatibility with Other Chemicals: The compound is incompatible with strong oxidizers and certain organics, leading to dangerous reactions that may produce toxic gases like hydrogen sulfide .

Understanding these interactions is crucial for safe handling and application.

Several compounds share structural or functional similarities with 2-Mercaptopropionic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Mercaptoacetic AcidC₂H₆O₂SSimilar thiol group; used in organic synthesis
CysteineC₃H₇NO₂SAmino acid with a thiol group; biological importance
Thioglycolic AcidC₂H₄O₂SCommonly used in cosmetic formulations; reducing agent
L-CysteineC₃H₇NO₂SNaturally occurring amino acid; antioxidant properties

Uniqueness of 2-Mercaptopropionic Acid

While these compounds share similarities, 2-Mercaptopropionic acid is unique due to its specific applications in herbicide production and its distinct biological activities. Its dual functionality as both an organic acid and a thiol makes it particularly valuable in both industrial and pharmaceutical contexts.

2-Mercaptopropionic acid can be synthesized through several routes, each offering unique advantages depending on the desired application. Traditional preparation methods include the reaction between pyruvic acid and hydrogen sulfide, followed by acidification and reduction. In industrial settings, it can also be prepared through the electrolysis of corresponding sulfides or through nucleophilic displacement reactions on lactate derivatives.

Novel Approaches in α,ω-Bis-Mercaptoacyl Poly(alkyl oxide) Synthesis

Recent advances in polymer chemistry have established efficient protocols for incorporating 2-mercaptopropionic acid into polymer structures, particularly in the synthesis of α,ω-bis-mercaptoacyl poly(alkyl oxide)s. These bifunctional compounds serve as critical building blocks for developing advanced drug delivery systems, specifically thioether cross-linked liposome scaffolds for sustained drug release.

The novel synthesis approach involves the esterification of terminal hydroxyl groups of poly(alkyl oxide)s with appropriately protected mercapto acids. Among the various protection strategies for thiols, trityl-type protecting groups have proven especially valuable, with 4-methoxytrityl (Mmt) emerging as a particularly effective option due to its acid lability.

For the synthesis of α,ω-bis-mercaptoacyl poly(alkyl oxide)s, two key S-Mmt-mercaptoacids have been developed:

  • S-Mmt-2-mercaptopropionic acid (derived from thiolactic acid)
  • S-Mmt-3-mercaptopropionic acid

The protection of 2-mercaptopropionic acid involves reacting it with 4-methoxytrityl chloride (Mmt-Cl) in the presence of N,N′-diisopropylethylamine (DIPEA), yielding the protected compound in high purity as confirmed by NMR and HPLC analysis.

Poly(alkyl oxide)Protected Mercapto AcidProductYield (%)Purity Analysis
PEG 10,000S-Mmt-2-mercaptopropionic aciddi-S-Mmt-PEG-dithiolHigh1H and 13C-NMR
PEG 4,000S-Mmt-2-mercaptopropionic aciddi-S-Mmt-PEG-dithiolHigh1H and 13C-NMR
PEG 1,000S-Mmt-2-mercaptopropionic aciddi-S-Mmt-PEG-dithiolHigh1H and 13C-NMR
PluronicS-Mmt-3-mercaptopropionic aciddi-S-Mmt-di-3-mercaptopropionyl pluronicHigh1H and 13C-NMR, ESI-MS

This synthetic approach offers several advantages over conventional methods:

  • Prevention of oxidation of thiol groups to disulfides
  • Avoidance of unwanted side reactions such as thioester formation
  • Extended storage times of the protected intermediates
  • Facile deprotection under mild conditions

Steglich Esterification for S-Mmt-Protected Mercaptopropionyl Polymers

The Steglich esterification method has proven particularly effective for incorporating 2-mercaptopropionic acid derivatives into polymer structures. This approach employs N,N′-diisoproplylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as the carboxylic acid activating system.

In a typical procedure, poly(ethylene glycol) (PEG) is reacted with S-Mmt-2-mercaptopropionic acid using the Steglich conditions to initially afford S-Mmt-mercaptoacylated poly(ethylene glycol)s (abbreviated as di-S-Mmt-PEG-dithiols). The use of the S-Mmt protecting group during esterification serves a dual purpose:

  • Prevention of oxidation of thiol groups to corresponding disulfides
  • Prevention of unwanted side reactions including:
    • Formation of thioesters via intermolecular nucleophilic attack
    • Formation of thiolactones through intramolecular reactions
    • Polymerization processes due to active thioester/thiolactone intermediates

Following esterification, deprotection of the S-Mmt group is readily achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane/triethyl silane (DCM/TES, 95:5), followed by treatment with methanol. This affords the corresponding deprotected PEG-dithiols in high yield and purity, as confirmed by NMR and ESI-MS analysis.

The application of this methodology extends beyond PEG to other polymer systems, including pluronic copolymers (poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers). Treatment of the terminal hydroxyl groups of pluronic with S-Mmt-3-mercaptopropionic acid using Steglich esterification yields di-S-Mmt-di-3-mercaptopropionyl pluronic, which upon deprotection affords α,ω-di-3-mercaptopropionyl pluronic with excellent yield and purity.

Chain Transfer Agent Applications in Thermoresponsive Copolymer Fabrication

2-Mercaptopropionic acid has demonstrated significant utility as a chain transfer agent in free radical polymerization, particularly in the synthesis of thermoresponsive polymers. The presence of the thiol (-SH) group makes it an efficient chain transfer agent due to the weakness of the S-H bond and the high reactivity of the resulting thiyl radicals.

In aqueous free radical polymerization, thiols including 2-mercaptopropionic acid act as nearly ideal chain transfer agents. Addition of millimolar concentrations of thiols to acrylamide polymerization significantly reduces polymer molecular weights without altering the polymerization rate. This behavior is explained by the following reaction mechanism:

  • Chain propagation: Mₙ- + M → Mₙ₊₁- (rate constant kp)
  • Chain transfer: Mₙ- + RSH → polymer + RS- (rate constant ktr)
  • Reinitiation: RS- + M → M- (rapid step)

Research has demonstrated that the reactive species toward macroradicals is the protonated -SH group rather than the thiolate anion. Chain transfer constants (Ctr) for various thiols in acrylamide polymerization have been measured, with 2-mercaptopropionic acid showing high efficiency.

Thiol CompoundChain Transfer Constant (Ctr) in Acrylamide Polymerization
Benzenethiol0.82
N-acetyl-L-cysteine0.62
N-(2-mercaptoethyl)acetamide0.59
Glutathione0.50
N-(2-mercaptopropionyl)glycine0.47
2-Mercaptoethanol0.47
L-Cysteine (pH 4.8)0.34
Penicillamine0.22
L-Cysteine (pH 9.6)0.0016

In the specific application of thermoresponsive copolymer fabrication, 2-mercaptopropionic acid is used as an in situ chain transfer agent to synthesize poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer. The chain transfer agent functions as a macro-chain transfer agent (macro-CTA), enabling precise control over molecular weight and potentially introducing terminal functionality for further modifications.

The effectiveness of 2-mercaptopropionic acid in controlling polymer molecular weight is attributed to several factors:

  • The weak S-H bond energy, facilitating hydrogen abstraction by macroradicals
  • The high reactivity of the resulting thiyl radicals toward monomers, ensuring efficient reinitiation
  • The minimal impact on polymerization rate, maintaining process efficiency

Physical Description

Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations.
Liquid
colourless to pale yellow liquid with roasted, meaty odou

XLogP3

0.5

Density

1.192-1.200

Melting Point

12 °C
12°C

Related CAS

13419-67-5 (mono-ammonium salt)
35440-77-8 (strontium[2:1] salt)

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79-42-5
13419-67-5

Wikipedia

2-Mercaptopropionic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Antioxidant; Depilatory; Hair waving or straightening; Reducing

General Manufacturing Information

Propanoic acid, 2-mercapto-: ACTIVE

Dates

Modify: 2023-08-15

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